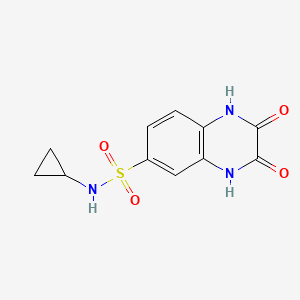

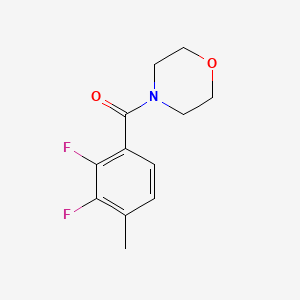

N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide and related compounds often involves cyclopropanation processes and innovative synthetic routes. Szakonyi et al. (2002) discussed a remarkable cyclopropanation process to create doubly constrained ACC derivatives, a method that could be potentially applicable for the synthesis of quinoxaline derivatives by adjusting the starting materials or reaction conditions (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Furthermore, the synthesis of quinoxalines via oxidative cyclization as described by Faizi et al. (2018) might offer insights into alternative synthetic routes that could be adapted for this compound (Faizi et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including this compound, is characterized by the presence of nitrogen atoms embedded within the heterocyclic framework, contributing to their chemical behavior and interaction capabilities. Extensive characterization techniques such as NMR, MS, and X-ray crystallography have been applied to similar compounds, providing a detailed understanding of their molecular structure (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoxalines participate in a variety of chemical reactions, leveraging their unique structure for the synthesis of complex molecules. Cyclopropanation, oxidative ring-opening, and cyclocondensation reactions are critical for modifying quinoxaline structures, potentially applicable to the chemical manipulation of this compound (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002); (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. While specific data on this compound are not directly available, insights can be drawn from similar compounds within the quinoxaline family, suggesting that these molecules exhibit moderate solubility in common organic solvents and stability under various conditions (Faizi et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound are expected to include reactivity towards nucleophiles and electrophiles, influenced by the electron-rich nature of the quinoxaline nucleus and the presence of functional groups such as the cyclopropyl and sulfonamide moieties. These aspects contribute to its potential utility in synthetic chemistry as a precursor for further chemical transformations (Faizi et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is dipeptidyl peptidase-IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a reduction in blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it prolongs the action of incretin hormones, which stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells. This leads to a decrease in hepatic glucose production and an increase in glucose uptake, thereby reducing blood glucose levels .

Result of Action

The inhibition of DPP-4 by N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide leads to an increase in the levels of active incretin hormones. This results in enhanced insulin secretion and suppressed glucagon release, leading to a decrease in blood glucose levels . This makes it a promising agent for the treatment of type 2 diabetes mellitus .

Análisis Bioquímico

Biochemical Properties

N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been identified as a promising selective dipeptidyl peptidase-IV (DPP-4) inhibitor . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making this compound potentially useful in the treatment of diabetes .

Cellular Effects

The compound’s inhibitory effects on DPP-4 can influence various cellular processes. By inhibiting DPP-4, N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can potentially enhance the body’s insulin secretion and thus exert hypoglycemic effects .

Molecular Mechanism

The molecular mechanism of N-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves binding to the active pocket of DPP-4, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and metabolic processes related to glucose metabolism .

Metabolic Pathways

Given its role as a DPP-4 inhibitor, it is likely to be involved in pathways related to glucose metabolism .

Propiedades

IUPAC Name |

N-cyclopropyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c15-10-11(16)13-9-5-7(3-4-8(9)12-10)19(17,18)14-6-1-2-6/h3-6,14H,1-2H2,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUBYMIAKNHOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4685024.png)

![3-({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685027.png)

![2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4685033.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4685040.png)

![2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide](/img/structure/B4685046.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4685049.png)

![N-[4-(cyclopentyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685055.png)

![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685060.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4685072.png)

![methyl 5-(aminocarbonyl)-2-[({[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4685075.png)